molecular formula C15H23ClN2O2 B275557 [(3-CHLORO-4-ETHOXYPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE

[(3-CHLORO-4-ETHOXYPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE

Cat. No.: B275557
M. Wt: 298.81 g/mol
InChI Key: AJHJQSGICDEJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-CHLORO-4-ETHOXYPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE is an organic compound that belongs to the class of benzylamines. This compound features a benzyl group substituted with a chlorine atom and an ethoxy group, as well as a morpholinoethyl group. Its unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C15H23ClN2O2/c1-2-20-15-4-3-13(11-14(15)16)12-17-5-6-18-7-9-19-10-8-18/h3-4,11,17H,2,5-10,12H2,1H3

InChI Key

AJHJQSGICDEJEN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-CHLORO-4-ETHOXYPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-ethoxybenzyl chloride and 2-morpholinoethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chloro-4-ethoxybenzyl chloride is added dropwise to a solution of 2-morpholinoethylamine and triethylamine in the chosen solvent. The mixture is then heated under reflux for several hours.

    Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an appropriate solvent. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of [(3-CHLORO-4-ETHOXYPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE would follow a similar synthetic route but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of industrial-grade solvents and reagents, along with rigorous quality control measures, ensures the compound’s purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

[(3-CHLORO-4-ETHOXYPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form simpler amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of new benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemistry

N-(3-chloro-4-ethoxybenzyl)-N-

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